molecular formula C20H24FN7S B12248116 4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine

4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine

Cat. No.: B12248116
M. Wt: 413.5 g/mol
InChI Key: XSDSCAPRFSBKHR-UHFFFAOYSA-N
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Description

4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine is a complex organic compound that features a combination of thiazole, pyridazine, piperazine, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the pyridazine and piperazine rings, and finally the formation of the pyrimidine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

    Pyridazine Derivatives: Compounds like pyridazine-based drugs used in various therapeutic applications.

    Piperazine Derivatives: Compounds such as piperazine-based anthelmintics.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil used in cancer treatment.

Uniqueness

4-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24FN7S

Molecular Weight

413.5 g/mol

IUPAC Name

5-[6-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C20H24FN7S/c1-12(2)18-17(21)20(23-11-22-18)28-9-7-27(8-10-28)16-6-5-15(25-26-16)19-13(3)24-14(4)29-19/h5-6,11-12H,7-10H2,1-4H3

InChI Key

XSDSCAPRFSBKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4F)C(C)C

Origin of Product

United States

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